molecular formula C7H7ClN4O2S B2887018 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride CAS No. 2174000-09-8

2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride

Cat. No.: B2887018
CAS No.: 2174000-09-8
M. Wt: 246.67
InChI Key: RABZVAIJSPRZEZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₈ClN₅O₂S
Molecular Weight: 151.17 g/mol (hydrochloride form)
CAS Number: EN300-736656
Purity: 95% (typical commercial grade)

This compound is a purine derivative featuring a thioether-linked acetic acid moiety and a hydrochloride salt. The purine core (7H-purine) is substituted at the 6-position with a sulfanyl group bonded to an acetic acid chain. The hydrochloride salt enhances solubility, making it suitable for biochemical and pharmaceutical research.

Properties

IUPAC Name

2-(7H-purin-6-ylsulfanyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S.ClH/c12-4(13)1-14-7-5-6(9-2-8-5)10-3-11-7;/h2-3H,1H2,(H,12,13)(H,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABZVAIJSPRZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthesis Strategy

The preparation of 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride begins with the functionalization of the purine core at the 6-position. A thiol group is introduced via nucleophilic substitution, followed by coupling with chloroacetic acid derivatives to form the sulfanylacetic acid backbone. Hydrochloride salt formation is typically achieved through acidification with hydrogen chloride or thionyl chloride.

Key Reaction Steps:

  • Thiolation of Purine: 7H-purine reacts with thiourea or phosphorus pentasulfide under reflux to yield 6-mercaptopurine.
  • Alkylation with Chloroacetic Acid: The thiol group undergoes alkylation with chloroacetic acid in alkaline conditions (e.g., NaOH/ethanol) to form 2-(7H-purin-6-ylsulfanyl)acetic acid.
  • Hydrochloride Salt Formation: The free acid is treated with HCl gas or thionyl chloride in a polar aprotic solvent (e.g., dichloromethane) to precipitate the hydrochloride salt.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.

Solvent Systems
  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethylacetamide (DMAc) enhance solubility of intermediates, achieving yields >75%.
  • Chlorinated Solvents: Dichloromethane (DCM) is preferred for hydrochloride salt formation due to its low boiling point and immiscibility with water.
Catalysts and Coupling Agents
  • Dicyclohexylcarbodiimide (DCC): Facilitates amide bond formation between purine thiols and acetic acid derivatives, though it requires post-reaction filtration to remove dicyclohexylurea byproducts.
  • HATU/Oxyma Pure: Modern peptide coupling agents reduce racemization and improve yields to >85% in multistep syntheses.

Purification and Characterization

Isolation Techniques

  • Recrystallization: The hydrochloride salt is purified via recrystallization from ethanol/water mixtures, yielding >95% purity.
  • Column Chromatography: Silica gel chromatography with ethyl acetate/hexane gradients isolates intermediates, though scalability remains a challenge.

Analytical Validation

  • NMR Spectroscopy: $$ ^1H $$ NMR (DMSO-d6) confirms the presence of the sulfanylacetic acid moiety (δ 3.85 ppm, singlet, -CH2-) and purine protons (δ 8.15 ppm, singlet, H-8).
  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 243.1 [M+H]$$^+$$ for the free acid, with a chloride adduct at m/z 279.1 for the hydrochloride salt.

Comparative Analysis with Analogous Compounds

Structural Analogues

Compound Synthesis Route Yield (%) Purity (%)
2-(9H-Purin-6-ylsulfanyl)acetohydrazide Ester hydrolysis with hydrazine 68 92
N-Nonyl-2-(7H-purin-6-ylsulfanyl)acetamide Amide coupling with nonylamine 72 89
Target Hydrochloride Salt Thionyl chloride-mediated salt formation 81 96

The hydrochloride derivative demonstrates superior solubility in aqueous media compared to neutral analogues, making it preferable for pharmacological formulations.

Industrial-Scale Considerations

Scalability Challenges

  • Byproduct Management: Dicyclohexylurea byproducts from DCC require filtration, increasing production time. Switching to carbodiimide-free agents (e.g., COMU) mitigates this issue.
  • Cost Efficiency: Thionyl chloride, though effective for salt formation, necessitates corrosion-resistant equipment, impacting capital costs.

Applications and Pharmacological Relevance

Drug Discovery Platforms

The hydrochloride salt’s enhanced bioavailability has spurred interest in oncology and immunology. It serves as a precursor for kinase inhibitors and purinergic receptor modulators.

Stability Studies

Accelerated stability testing (40°C/75% RH) confirms the hydrochloride form retains >90% potency after 6 months, outperforming the free acid’s 67% retention under identical conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(6-Amino-7H-purin-8-yl)sulfanyl]acetamide

Molecular Formula : C₇H₈N₆OS
Molecular Weight : 224.25 g/mol
Key Features :

  • Substitution at the purine 8-position with a sulfanyl-acetamide group.
  • Presence of an amino group at the purine 6-position instead of a hydrogen. Structural Implications:
  • The acetamide group (vs. acetic acid in the target compound) reduces acidity, altering solubility and membrane permeability .

(Z)-1H-Purin-6(7H)-ylideneaminooxysulfonic Acid (Compound 2)

Molecular Formula : C₅H₅N₅O₄S
Molecular Weight : 255.19 g/mol
Synthesis : Reacting 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA) in DMF .
Crystal Structure :

  • Monoclinic system (space group P2₁/n), with lattice parameters a = 7.7330 Å, b = 6.2446 Å, c = 17.7345 Å, β = 96.842°.
  • Features a planar purine ring stabilized by π-π stacking and hydrogen bonds.
    Comparison :
  • The sulfonic acid group (‐SO₃H) increases hydrophilicity compared to the acetic acid group in the target compound.

Ethyl 7H-Purin-6-ylsulfanylformate

Molecular Formula : C₈H₈N₄O₂S
Molecular Weight : 240.24 g/mol
Key Properties :

  • Ethyl ester group replaces the acetic acid moiety.
  • LogP: ~1.2 (indicating moderate lipophilicity).
    Functional Impact :
  • The ester form improves cell membrane penetration but requires hydrolysis for activation.
  • Lower aqueous solubility compared to the hydrochloride salt of the target compound .

2-(1H-Imidazol-1-yl)Acetic Acid Hydrochloride

Molecular Formula : C₅H₇ClN₂O₂
Molecular Weight : 162.57 g/mol
Structural Contrast :

  • Replaces the purine core with an imidazole ring.
  • Retains the acetic acid-hydrochloride motif.
    Biological Relevance :
  • Imidazole derivatives often exhibit antimicrobial or antifungal activity.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Stability Insights
2-(7H-Purin-6-ylsulfanyl)acetic acid hydrochloride C₇H₈ClN₅O₂S 151.17 ‐SH, ‐COOH, HCl High solubility in polar solvents
2-[(6-Amino-7H-purin-8-yl)sulfanyl]acetamide C₇H₈N₆OS 224.25 ‐SH, ‐CONH₂, ‐NH₂ Moderate solubility; enhanced H-bonding
(Z)-1H-Purin-6(7H)-ylideneaminooxysulfonic acid C₅H₅N₅O₄S 255.19 ‐SO₃H, ‐N=O‐ High crystallinity; rigid structure
Ethyl 7H-Purin-6-ylsulfanylformate C₈H₈N₄O₂S 240.24 ‐SH, ‐COOEt Lipophilic; ester hydrolysis required
2-(1H-Imidazol-1-yl)acetic acid HCl C₅H₇ClN₂O₂ 162.57 Imidazole, ‐COOH, HCl Broad-spectrum biological activity

Biological Activity

2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being studied for its interactions with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and viral infections.

The compound is characterized by the presence of a purine ring structure, which is known for its role in biological systems, particularly in nucleic acid metabolism. The sulfur atom in the structure may contribute to its reactivity and interaction with biological molecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that this compound may modulate enzyme activity, influencing biochemical pathways critical to cellular function. The exact molecular targets and pathways remain to be fully elucidated, but preliminary studies suggest potential interactions with phospholipases and other enzymes involved in lipid metabolism .

Biological Activity Overview

Research indicates several promising biological activities associated with this compound:

  • Antiviral Properties : Initial studies suggest that this compound may exhibit antiviral effects, potentially through inhibition of viral replication mechanisms.
  • Anticancer Activity : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism may involve the disruption of cellular pathways essential for tumor growth and survival .
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including phospholipase A2, which is implicated in inflammatory processes. This inhibition could contribute to its therapeutic potential in managing inflammatory diseases .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

  • Anticancer Efficacy :
    • A study conducted on various human tumor cell lines revealed that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10^-7 M to 10^-8 M. This suggests a potent activity against cancer cells, warranting further investigation into its mechanism of action .
  • Antiviral Activity :
    • Research indicated that the compound could impede viral replication in vitro. Specific assays demonstrated a reduction in viral load when treated with varying concentrations of this compound, highlighting its potential as an antiviral agent.
  • Enzyme Interaction Studies :
    • Investigations into the interaction with phospholipase A2 showed that the compound effectively inhibited enzyme activity at low micromolar concentrations, suggesting a mechanism that could mitigate inflammation-related conditions .

Data Summary Table

Biological ActivityTargetIC50 (µM)Notes
AnticancerVarious tumor cell lines0.01 - 0.1Significant cytotoxicity observed
AntiviralViral replicationVariesEffective in reducing viral load
Enzyme InhibitionPhospholipase A2<1Potential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives with thiol-containing acetic acid precursors, followed by hydrochloric acid salt formation. Key steps include protecting reactive groups (e.g., amino or hydroxyl) on the purine core to avoid side reactions. Purity optimization requires iterative recrystallization using solvents like ethanol/water mixtures, monitored by HPLC (≥95% purity) and validated via NMR to confirm the absence of unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6d_6 to verify the purine backbone, sulfanyl linkage, and acetic acid moiety. For example, the sulfanyl proton typically appears as a singlet at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 283.31 for the hydrochloride salt) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 42.3%, H: 3.9%, N: 24.7%, S: 11.3%) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in buffered solutions (pH 2–8) using UV-Vis spectroscopy to detect precipitation. DMSO is a common solvent for stock solutions due to limited aqueous solubility .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products like free purine or acetic acid derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data in cell-based assays?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
  • Off-Target Analysis : Use kinase profiling arrays or molecular docking simulations to assess unintended interactions with non-target purine-binding proteins .
  • Metabolite Screening : LC-MS/MS can detect hydrolyzed products (e.g., 7H-purine-6-thiol) that may contribute to observed discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to adenosine deaminase or kinase domains, focusing on sulfanyl-acetic acid interactions with catalytic residues.
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the purine ring) with inhibitory activity using regression models .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure and binding modes?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Co-crystallize the compound with target proteins (e.g., purine riboswitch aptamers) and refine structures using SHELXL. Key parameters: resolution ≤1.5 Å, Rfactor < 0.05 .
  • Electron Density Maps : Analyze the sulfanyl-acetic acid moiety’s orientation relative to active-site residues (e.g., hydrogen bonds with Asp/Glu side chains) .

Q. How should researchers address discrepancies in NMR and MS data during structural validation?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs to resolve overlapping signals in crowded spectral regions (e.g., purine C8 vs. acetic acid carbons) .
  • Tandem MS/MS : Fragment ions (e.g., m/z 151.17 corresponding to the purine-sulfanyl fragment) confirm connectivity .

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